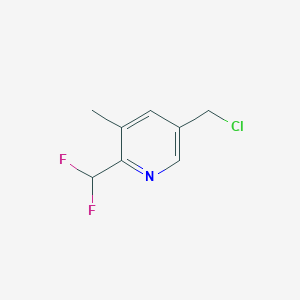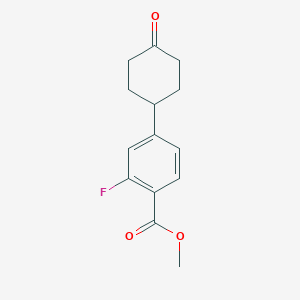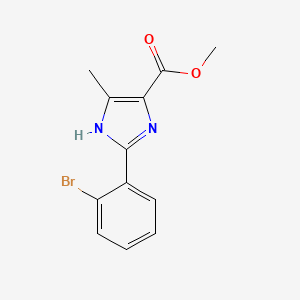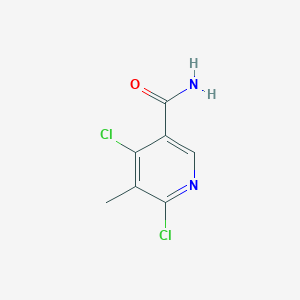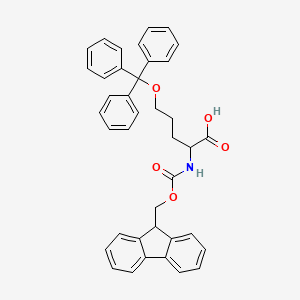
(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group and a trityloxy group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a protective group for the amino function, preventing unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid typically involves the protection of the amino group with the Fmoc group and the hydroxyl group with the trityloxy group. The process generally starts with the amino acid precursor, which undergoes a series of protection and deprotection steps. Common reagents used in these steps include fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) for the Fmoc protection and trityl chloride for the trityloxy protection .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although the Fmoc and trityloxy groups provide some protection against harsh oxidative environments.
Reduction: Reduction reactions can be performed, particularly after deprotection of the Fmoc and trityloxy groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the protected amino group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia (NH3), primary amines (RNH2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group typically yields the free amino acid, which can then participate in further reactions to form peptides or other derivatives .
Scientific Research Applications
(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid has several applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis (SPPS) as a building block for creating peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based inhibitors.
Medicine: Contributes to the design of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of specialized peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of (S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in further reactions to form the desired peptide or protein .
Comparison with Similar Compounds
Similar Compounds
(S)-Fmoc-2-amino-3-ethyl-pentanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-protected aliphatic amino acids: Such as Fmoc-Alanine, Fmoc-Valine, and Fmoc-Leucine, which are also used in peptide synthesis.
Uniqueness
(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid is unique due to the presence of both Fmoc and trityloxy protective groups. This dual protection allows for selective deprotection and functionalization, making it a versatile building block in complex peptide synthesis.
Properties
Molecular Formula |
C39H35NO5 |
|---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-trityloxypentanoic acid |
InChI |
InChI=1S/C39H35NO5/c41-37(42)36(40-38(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36H,14,25-27H2,(H,40,43)(H,41,42) |
InChI Key |
FSMTUCIZHOCBNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681538.png)

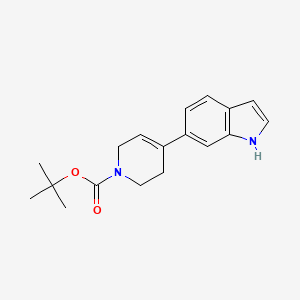
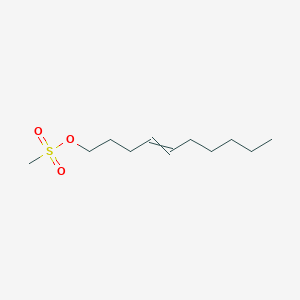
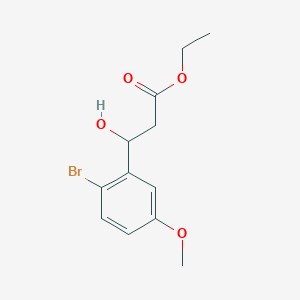
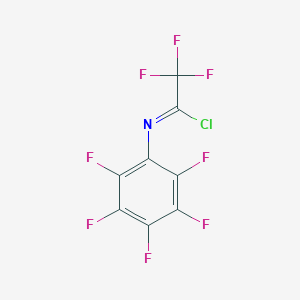
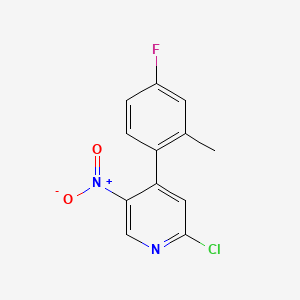

![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)
